2-(6-羟基吡啶-3-基)异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

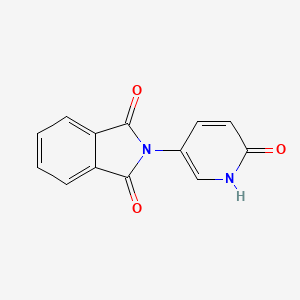

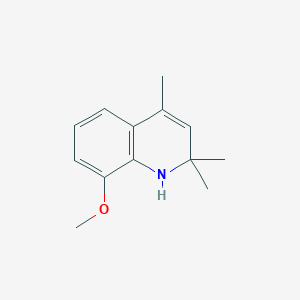

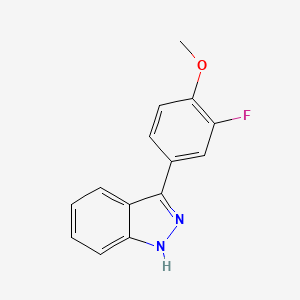

“2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is a compound that is part of the isoindoline-1,3-dione derivatives, commonly known as phthalimides . These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

The molecular formula of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is C13H8N2O3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Reactions of different tetraynes with various substituted imidazoles and oxygen afforded the 4-phenyl-5- (phenylethynyl)-7,8-dihydrocyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-dione cores in excellent yields .Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” is 240.21 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.科学研究应用

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of pharmaceuticals. Its reactivity allows for the creation of diverse derivatives that can be tailored for specific therapeutic activities. The isoindoline nucleus is particularly significant in the development of novel drugs .

Herbicides

Researchers have explored the use of this compound in the development of herbicides. Its ability to interfere with certain biological pathways in plants makes it a candidate for controlling weed growth in agricultural settings .

Colorants and Dyes

Due to its chromophoric properties, this compound is used in the synthesis of colorants and dyes. It can be incorporated into various materials to impart color through stable chemical bonds .

Polymer Additives

The compound’s structural features make it suitable for use as an additive in polymers. It can enhance the physical properties of polymers, such as durability and resistance to degradation .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing complex organic molecules. Its versatility in reactions makes it a valuable tool for chemists .

Photochromic Materials

The compound has applications in the development of photochromic materials. These materials change color when exposed to light, which is useful in various technologies, such as smart windows and optical data storage .

Antipsychotic Agents

Studies have shown that derivatives of this compound can modulate dopamine receptors, suggesting potential use as antipsychotic agents. This application is particularly relevant in the treatment of disorders like schizophrenia .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by derivatives of this compound indicates a potential application in the treatment of Alzheimer’s disease. This neurodegenerative disorder is characterized by the accumulation of amyloid plaques, and compounds that can prevent this process are of great interest .

未来方向

The future directions for “2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione” could involve further exploration of its potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

作用机制

Target of Action

Isoindoline-1,3-dione derivatives have been shown to have potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .

Result of Action

Isoindoline-1,3-dione derivatives are known to have diverse biological activities, suggesting they may have multiple molecular and cellular effects .

属性

IUPAC Name |

2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKBSYSJRIRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)